molecular formula C17H21ClN2O2 B179382 Tert-butyl 4-(2-chlorophenyl)-4-cyanopiperidine-1-carboxylate CAS No. 186347-31-9

Tert-butyl 4-(2-chlorophenyl)-4-cyanopiperidine-1-carboxylate

Cat. No. B179382
Key on ui cas rn: 186347-31-9
M. Wt: 320.8 g/mol
InChI Key: RSOFRIVCXMGENN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642621B2

Procedure details

Sodium hydride (60% dispersion in mineral oil, 1.28 g, 45 mmol) was suspended in DMF (20 mL) and cooled in an ice bath under a nitrogen atmosphere. (2-Chloro-phenyl)-acetonitrile (1.77 g, 11.7 mmol) in DMF (5 mL) was added slowly, and the mixture stirred for 2 hours. Bis-(2-chloro-ethyl)-carbamic acid tert-butyl ester (3.3 g, 11.1 mmol) in DMF (5 mL) was then added and the mixture heated to 75° C. for 6 hours. The solvent was removed by evaporation under vacuum and the residue dissolved in ethyl acetate (50 mL), washed with water, then brine, dried over magnesium sulphate, filtered and the solvent removed by evaporation under vacuum. The residue was purified by silica chromatography eluting with a mixture of ethyl acetate and hexane. The fractions containing the desired products were combined and the solvent removed by evaporation to give the title compound as an orange gum (1.1 g). LCMS m/z 321.0 [M+H]+. R.T.=4.76 min (Analytical Method 4).
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][C:11]#[N:12].[C:13]([O:17][C:18](=[O:26])[N:19]([CH2:23][CH2:24]Cl)[CH2:20][CH2:21]Cl)([CH3:16])([CH3:15])[CH3:14]>CN(C=O)C>[C:13]([O:17][C:18]([N:19]1[CH2:23][CH2:24][C:10]([C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[Cl:3])([C:11]#[N:12])[CH2:21][CH2:20]1)=[O:26])([CH3:16])([CH3:15])[CH3:14] |f:0.1|

Inputs

Step One
Name
Quantity
1.28 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
1.77 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)CC#N
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
3.3 g
Type
reactant
Smiles
C(C)(C)(C)OC(N(CCCl)CCCl)=O
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
the mixture stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath under a nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in ethyl acetate (50 mL)
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica chromatography
WASH
Type
WASH
Details
eluting with a mixture of ethyl acetate and hexane
ADDITION
Type
ADDITION
Details
The fractions containing the desired products
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(C#N)C1=C(C=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 30.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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